4-{[(3-Fluorobenzyl)oxy]methyl}piperidine
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Overview
Description
4-{[(3-Fluorobenzyl)oxy]methyl}piperidine is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . It is used primarily in biochemical and proteomics research . The compound features a piperidine ring substituted with a 3-fluorobenzyl group and an oxymethyl linkage, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzyl alcohol and piperidine.
Formation of Intermediate: The 3-fluorobenzyl alcohol is first converted to 3-fluorobenzyl chloride using thionyl chloride or another chlorinating agent.
Nucleophilic Substitution: The 3-fluorobenzyl chloride is then reacted with piperidine in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-{[(3-Fluorobenzyl)oxy]methyl}piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The fluorobenzyl group enhances its binding affinity and specificity towards certain biological targets, facilitating its use in drug discovery and development .
Comparison with Similar Compounds
3-{[(4-Fluorobenzyl)oxy]methyl}piperidine: Similar in structure but with the fluorine atom at the 4-position instead of the 3-position.
4-{[(4-Fluorobenzyl)oxy]methyl}piperidine: Another isomer with the fluorine atom at the 4-position.
Uniqueness: 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The 3-position fluorine substitution provides distinct steric and electronic properties compared to its isomers, making it a valuable compound in various research applications .
Properties
IUPAC Name |
4-[(3-fluorophenyl)methoxymethyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGBKBAFZCMPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649875 |
Source
|
Record name | 4-{[(3-Fluorophenyl)methoxy]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946725-20-8 |
Source
|
Record name | 4-{[(3-Fluorophenyl)methoxy]methyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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